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molecular formula C6H10O3S B193022 3-(Acetylthio)-2-methylpropanoic acid CAS No. 33325-40-5

3-(Acetylthio)-2-methylpropanoic acid

Cat. No. B193022
M. Wt: 162.21 g/mol
InChI Key: VFVHNRJEYQGRGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04585595

Procedure details

With stirring, 1 mol of methacrylic acid was added to 1.4 mol of fresh-distilled thioacetic acid being kept under N2 atmosphere. To the extent it was still necessary to do so in view of the heat liberated in course of the reaction, the reaction mixture was heated slowly to approximately 95° C. (reflux) and, subsequently, maintained at this temperature for 1 to 2 hours. After removing the excess thioacetic acid by distillation at atmospheric pressure, crude DL-S-acetyl-β-mercaptoisobutyric acid was obtained by the process of vacuum distillation (about 135° C. at 4 mm Hg). To purify this crude product, it was poured out in 200 ml of hexane and the product crystallized out was filtered off and dried in the air. The yield was 70%; melting point: about 39° C. (literature: 40°-40.5° C.; Chemical Abstracts 38, 3616).
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1.4 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:7]([OH:10])(=[S:9])[CH3:8]>>[C:7]([S:9][CH2:3][CH:2]([CH3:4])[C:1]([OH:6])=[O:5])(=[O:10])[CH3:8]

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
C(C(=C)C)(=O)O
Name
Quantity
1.4 mol
Type
reactant
Smiles
C(C)(=S)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
liberated in course of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
(reflux)
TEMPERATURE
Type
TEMPERATURE
Details
subsequently, maintained at this temperature for 1 to 2 hours
Duration
1.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
After removing the excess thioacetic acid
DISTILLATION
Type
DISTILLATION
Details
by distillation at atmospheric pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)SCC(C(=O)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04585595

Procedure details

With stirring, 1 mol of methacrylic acid was added to 1.4 mol of fresh-distilled thioacetic acid being kept under N2 atmosphere. To the extent it was still necessary to do so in view of the heat liberated in course of the reaction, the reaction mixture was heated slowly to approximately 95° C. (reflux) and, subsequently, maintained at this temperature for 1 to 2 hours. After removing the excess thioacetic acid by distillation at atmospheric pressure, crude DL-S-acetyl-β-mercaptoisobutyric acid was obtained by the process of vacuum distillation (about 135° C. at 4 mm Hg). To purify this crude product, it was poured out in 200 ml of hexane and the product crystallized out was filtered off and dried in the air. The yield was 70%; melting point: about 39° C. (literature: 40°-40.5° C.; Chemical Abstracts 38, 3616).
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1.4 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:7]([OH:10])(=[S:9])[CH3:8]>>[C:7]([S:9][CH2:3][CH:2]([CH3:4])[C:1]([OH:6])=[O:5])(=[O:10])[CH3:8]

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
C(C(=C)C)(=O)O
Name
Quantity
1.4 mol
Type
reactant
Smiles
C(C)(=S)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
liberated in course of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
(reflux)
TEMPERATURE
Type
TEMPERATURE
Details
subsequently, maintained at this temperature for 1 to 2 hours
Duration
1.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
After removing the excess thioacetic acid
DISTILLATION
Type
DISTILLATION
Details
by distillation at atmospheric pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)SCC(C(=O)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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